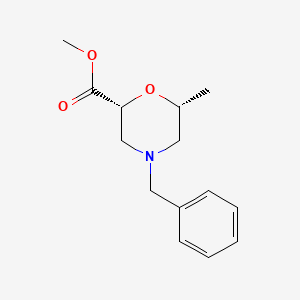
Methyl (2R,6R)-4-benzyl-6-methylmorpholine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2R,6R)-4-benzyl-6-methylmorpholine-2-carboxylate is a chemical compound known for its unique structural properties and potential applications in various fields This compound is a derivative of morpholine, a heterocyclic amine, and features a benzyl group and a methyl group attached to the morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl (2R,6R)-4-benzyl-6-methylmorpholine-2-carboxylate typically involves the following steps:
Chiral Resolution: The preparation begins with the chiral resolution of racemic norketamine using L-pyroglutamic acid to obtain ®-norketamine.
Formation of Intermediate: The ®-norketamine is then subjected to further chemical transformations to introduce the benzyl and methyl groups, forming the desired morpholine derivative.
Industrial Production Methods: Industrial production of this compound may involve large-scale chiral resolution techniques and optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic methods and continuous flow reactors can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: Methyl (2R,6R)-4-benzyl-6-methylmorpholine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Scientific Research Applications
Methyl (2R,6R)-4-benzyl-6-methylmorpholine-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and receptor binding.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl (2R,6R)-4-benzyl-6-methylmorpholine-2-carboxylate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
(2R,6R)-hydroxynorketamine: Shares a similar core structure but differs in functional groups and stereochemistry.
®-ketamine: Another related compound with distinct pharmacological properties.
Properties
Molecular Formula |
C14H19NO3 |
|---|---|
Molecular Weight |
249.30 g/mol |
IUPAC Name |
methyl (2R,6R)-4-benzyl-6-methylmorpholine-2-carboxylate |
InChI |
InChI=1S/C14H19NO3/c1-11-8-15(9-12-6-4-3-5-7-12)10-13(18-11)14(16)17-2/h3-7,11,13H,8-10H2,1-2H3/t11-,13-/m1/s1 |
InChI Key |
DVHVCTMMNDTTMV-DGCLKSJQSA-N |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](O1)C(=O)OC)CC2=CC=CC=C2 |
Canonical SMILES |
CC1CN(CC(O1)C(=O)OC)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















